molecular formula C21H24N4OS B2834505 N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide CAS No. 422532-83-0

N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B2834505
CAS No.: 422532-83-0
M. Wt: 380.51
InChI Key: PIPRWOUONXAZQO-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide is a chemical compound used in scientific research. It exhibits diverse applications in various fields, including drug discovery and material science. This compound is known for its unique structure, which combines a quinazoline moiety with a thioacetamide group, making it a valuable subject for various chemical and biological studies.

Scientific Research Applications

N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of certain enzymes and receptors. In medicine, it is explored for its potential therapeutic effects, including anti-tumor and anti-inflammatory properties.

In the industry, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for modifications that can tailor its properties for various applications.

Future Directions

The future research directions for “N-benzyl-2-((4-(butylamino)quinazolin-2-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, their potential as antitumor drugs could be further investigated .

Preparation Methods

The synthesis of N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide involves several steps. One common method includes the reaction of substituted quinazoline derivatives with thioacetamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.

Chemical Reactions Analysis

N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine or other reduced forms.

    Substitution: Substitution reactions can occur at the quinazoline moiety, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide can be compared with other quinazoline derivatives, such as 4,6,7-substituted quinazoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications .

    4,6,7-substituted quinazoline derivatives: Known for their anti-tumor activity and potential as therapeutic agents.

    2,4-dihydroxyquinoline derivatives: Exhibits antimicrobial and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

N-benzyl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-2-3-13-22-20-17-11-7-8-12-18(17)24-21(25-20)27-15-19(26)23-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,23,26)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPRWOUONXAZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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